6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the hydrolysis of its ester derivatives. For instance, hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester with hydrochloric acid yields the corresponding 4-hydroxy-1H-quinolin-2-one . Another method involves the use of phase transfer catalysis (PTC) conditions for alkylation reactions .
Industrial Production Methods: Industrial production often employs high-temperature transesterification or specialized hydrolysis techniques to achieve high yields. these methods may require optimization to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, affecting its biological activity.
Substitution: Halogenation and alkylation are common substitution reactions that introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often employs bromine or chlorine, while alkylation uses alkyl halides under basic conditions.
Major Products: The major products of these reactions include various quinoline derivatives with potential pharmaceutical applications, such as analgesics and antimicrobial agents .
Scientific Research Applications
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . Additionally, its analgesic effects are linked to its interaction with opioid receptors, modulating pain perception .
Comparison with Similar Compounds
- 2-Hydroxyquinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- Norfloxacin (1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
Uniqueness: 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
4363-99-9 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13)11-8/h1-4,12H,(H,11,13)(H,14,15) |
InChI Key |
QRDZSRWEULKVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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